

solubility of 2-Methyl-3-nitropyridin-4-ol in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitropyridin-4-ol

Cat. No.: B170364

[Get Quote](#)

Technical Guide: Solubility Profile of 2-Methyl-3-nitropyridin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative solubility data for **2-Methyl-3-nitropyridin-4-ol** in common organic solvents is not readily available in the reviewed scientific literature. This guide provides a framework for determining solubility, including detailed experimental protocols and data presentation templates, based on methodologies used for structurally related compounds.

Introduction

2-Methyl-3-nitropyridin-4-ol is a substituted pyridine derivative. The solubility of such a compound is a critical physicochemical parameter that influences its utility in various applications, including pharmaceutical development, chemical synthesis, and material science. Understanding the solubility in different organic solvents is essential for reaction optimization, purification, formulation, and bioavailability studies.

This technical guide outlines standardized methods for determining the solubility of **2-Methyl-3-nitropyridin-4-ol** and provides a template for the systematic presentation of the resulting data.

Predicted Solubility Characteristics

While experimental data is unavailable, some general predictions can be made based on the structure of **2-Methyl-3-nitropyridin-4-ol**:

- **Polarity:** The presence of a hydroxyl (-OH) group and a nitro (-NO₂) group, in addition to the nitrogen atom in the pyridine ring, suggests that the molecule is polar.
- **Hydrogen Bonding:** The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.
- **Expected Solubility:**
 - **Polar Protic Solvents** (e.g., methanol, ethanol): Likely to exhibit higher solubility due to the potential for hydrogen bonding.
 - **Polar Aprotic Solvents** (e.g., DMSO, DMF, acetone): Moderate to good solubility is expected due to dipole-dipole interactions.
 - **Nonpolar Solvents** (e.g., hexane, toluene): Poor solubility is anticipated due to the significant difference in polarity.

Experimental Protocol for Solubility Determination (Equilibrium Method)

The following is a detailed protocol for determining the equilibrium solubility of **2-Methyl-3-nitropyridin-4-ol** in various organic solvents.

3.1. Materials and Equipment

- **2-Methyl-3-nitropyridin-4-ol** (pure solid)
- A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)
- Analytical balance

- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

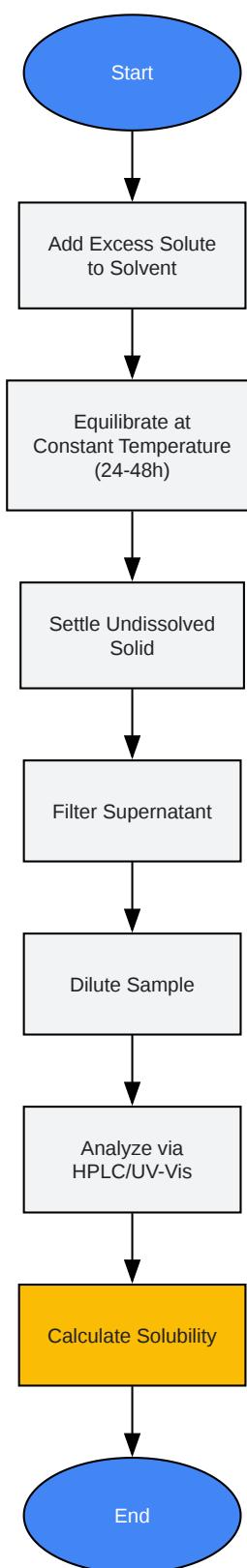
3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2-Methyl-3-nitropyridin-4-ol** to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **2-Methyl-3-nitropyridin-4-ol**.
 - Prepare a calibration curve using standard solutions of known concentrations of **2-Methyl-3-nitropyridin-4-ol**.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution based on the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be organized into a clear and concise table to facilitate comparison between different solvents.

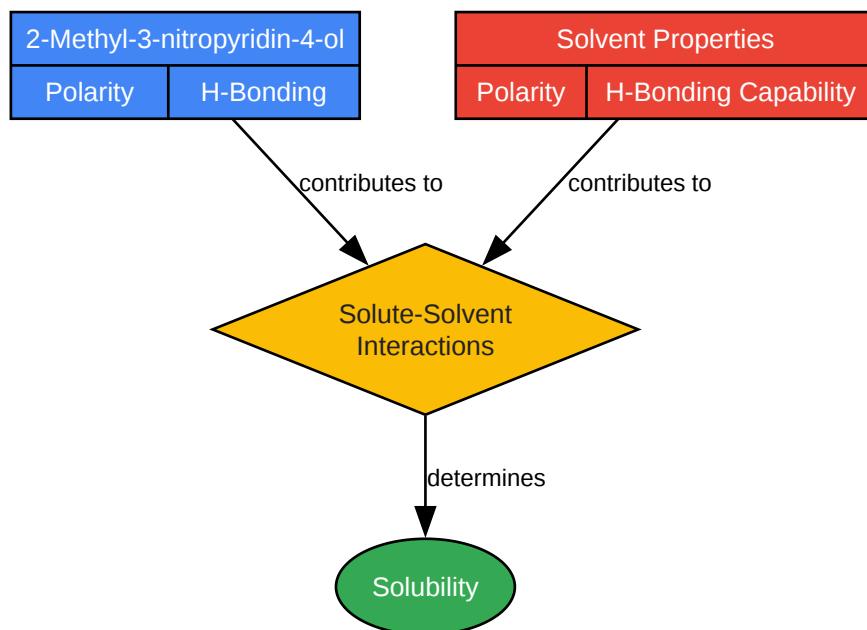

Table 1: Solubility of **2-Methyl-3-nitropyridin-4-ol** in Common Organic Solvents at 25 °C

Solvent	Solvent Type	Solubility (mg/mL)	Solubility (mol/L)
Methanol	Polar Protic	Experimental Data	Experimental Data
Ethanol	Polar Protic	Experimental Data	Experimental Data
Acetone	Polar Aprotic	Experimental Data	Experimental Data
Acetonitrile	Polar Aprotic	Experimental Data	Experimental Data
Ethyl Acetate	Moderately Polar	Experimental Data	Experimental Data
Dichloromethane	Nonpolar	Experimental Data	Experimental Data
Toluene	Nonpolar	Experimental Data	Experimental Data
Hexane	Nonpolar	Experimental Data	Experimental Data
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Experimental Data	Experimental Data
Dimethylformamide (DMF)	Polar Aprotic	Experimental Data	Experimental Data

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining equilibrium solubility.

5.2. Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of **2-Methyl-3-nitropyridin-4-ol**.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of the target compound.

- To cite this document: BenchChem. [solubility of 2-Methyl-3-nitropyridin-4-ol in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170364#solubility-of-2-methyl-3-nitropyridin-4-ol-in-common-organic-solvents\]](https://www.benchchem.com/product/b170364#solubility-of-2-methyl-3-nitropyridin-4-ol-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com